molecular formula C16H15ClFNO2 B4893699 2-(4-chloro-2-methylphenoxy)-N-(2-fluorophenyl)propanamide

2-(4-chloro-2-methylphenoxy)-N-(2-fluorophenyl)propanamide

Cat. No.: B4893699
M. Wt: 307.74 g/mol
InChI Key: HVLBSYOGZMOZLN-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(2-fluorophenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorinated phenoxy group and a fluorinated phenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-fluorophenyl)propanamide typically involves the reaction of 4-chloro-2-methylphenol with 2-fluoroaniline in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include thionyl chloride, which facilitates the formation of the intermediate chlorinated phenoxy compound, and a base such as triethylamine to neutralize the reaction mixture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(2-fluorophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(2-fluorophenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)-N-(2-chlorophenyl)propanamide
  • 2-(4-chloro-2-methylphenoxy)-N-(2-bromophenyl)propanamide
  • 2-(4-chloro-2-methylphenoxy)-N-(2-iodophenyl)propanamide

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-(2-fluorophenyl)propanamide is unique due to the presence of both a chlorinated phenoxy group and a fluorinated phenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where these characteristics are desired.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(2-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2/c1-10-9-12(17)7-8-15(10)21-11(2)16(20)19-14-6-4-3-5-13(14)18/h3-9,11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLBSYOGZMOZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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